molecular formula C7H15NO2 B12829809 ((2R,6S)-Piperidine-2,6-diyl)dimethanol

((2R,6S)-Piperidine-2,6-diyl)dimethanol

Cat. No.: B12829809
M. Wt: 145.20 g/mol
InChI Key: MCEPYPBCTYUNDH-KNVOCYPGSA-N
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Description

((2R,6S)-Piperidine-2,6-diyl)dimethanol is a chiral piperidine derivative featuring two hydroxymethyl groups at the 2- and 6-positions of the saturated six-membered ring. This compound is part of the broader class of bis-alcohol piperidine ligands, which are notable for their conformational rigidity, enhanced basicity, and ability to participate in hydrogen bonding and coordination chemistry . Its stereochemistry and functional groups make it a valuable scaffold in asymmetric synthesis, catalysis, and pharmaceutical applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7+

InChI Key

MCEPYPBCTYUNDH-KNVOCYPGSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)CO)CO

Canonical SMILES

C1CC(NC(C1)CO)CO

Origin of Product

United States

Biological Activity

((2R,6S)-Piperidine-2,6-diyl)dimethanol is a chiral compound characterized by two hydroxymethyl groups attached to the piperidine ring. Its unique structure enhances its solubility and reactivity, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its potential therapeutic uses, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15NO2
  • Molecular Weight : Approximately 143.23 g/mol
  • Structure : The compound features a piperidine core with hydroxymethyl groups at the 2 and 6 positions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, potentially effective against various bacterial strains.
  • Antiviral Effects : Preliminary investigations indicate potential antiviral properties, warranting further exploration into its mechanisms of action.
  • Neuropharmacological Effects : Due to its piperidine structure, it may influence central nervous system activity, making it a candidate for neuropharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have focused on:

  • Binding Affinity : The compound's structure allows it to bind effectively to various receptors and enzymes.
  • Hydrogen Bonding : The presence of hydroxymethyl groups facilitates hydrogen bonding with biological macromolecules, enhancing its bioactivity .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound.
    • Results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Assessment :
    • Research conducted on the neuropharmacological effects indicated that compounds with a piperidine structure could modulate neurotransmitter systems.
    • This compound was shown to affect dopamine and serotonin receptor activity in vitro.

Comparative Analysis

To better understand the significance of this compound within its class of compounds, a comparative analysis with structurally similar compounds is provided below.

Compound NameStructure FeaturesUnique Aspects
4-Methylpiperidin-1-yl)(piperidin-2-yl)methanoneContains a ketone groupKnown for central nervous system effects
PiperidineBasic piperidine structureFoundational structure for many derivatives
1-(4-Hydroxyphenyl)piperidin-4-olHydroxylated phenyl groupExhibits significant analgesic properties
This compoundTwo hydroxymethyl groupsEnhanced solubility and reactivity

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
((2R,6S)-Piperidine-2,6-diyl)dimethanol C₇H₁₅NO₂ 161.20 Chiral piperidine, dual hydroxymethyl groups, chair conformation Asymmetric catalysis, ligand design
Pyridine-2,6-dimethanol C₇H₉NO₂ 155.15 Aromatic ring, weaker basicity MOFs, Ru(II) complexes
4-Iodopyridine-2,6-dimethanol C₇H₈INO₂ 265.05 Halogenated, redox-modifiable Radiopharmaceuticals
2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol C₁₁H₂₃NO₂ 201.31 Steric tert-alcohol groups, thermodynamically stable Chiral ligands
Dipyridamole analogue (R)-5b C₂₄H₃₆N₈O₂S₂ 533.25 Thiazolidine-pyrimidine hybrid, metabolic stability Cardiovascular therapeutics

Key Findings and Insights

Conformational Flexibility: Piperidine-based bis-alcohols like this compound exhibit enhanced conformational rigidity compared to aromatic pyridine analogues, enabling precise stereochemical control in catalysis .

Hydrogen Bonding vs. Steric Effects : Hydroxymethyl groups favor hydrogen-bonding interactions, while bulkier substituents (e.g., propan-2-ol) prioritize steric stabilization in metal complexes .

Electronic Modulation : Halogenation of pyridine derivatives (e.g., 4-iodo) tailors redox properties for specialized applications like radiopharmaceuticals .

Pharmaceutical Relevance : Structural hybridization (e.g., dipyridamole analogues) improves metabolic stability, highlighting the importance of scaffold diversification in drug design .

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